4-methyl-5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with 4-(2-phenylpropan-2-yl)phenol under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups at the thiol position.
Scientific Research Applications
4-methyl-5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized as a corrosion inhibitor for mild steel in sulfuric acid solutions.
Mechanism of Action
The mechanism of action of 4-methyl-5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
Uniqueness
4-methyl-5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the combination of the triazole ring with the phenoxy and thiol groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-methyl-3-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-19(2,14-7-5-4-6-8-14)15-9-11-16(12-10-15)23-13-17-20-21-18(24)22(17)3/h4-12H,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIGFIMQPPZVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NNC(=S)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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